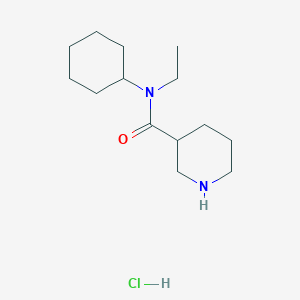

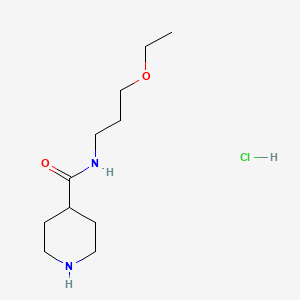

![molecular formula C14H22ClN3O2 B1424893 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride CAS No. 1269152-40-0](/img/structure/B1424893.png)

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride” is a chemical compound with the CAS Number: 1269152-40-0 . It has a molecular weight of 336.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-methoxy-N-[2-(1-piperazinyl)ethyl]benzamide dihydrochloride . The InChI code is 1S/C14H21N3O2.2ClH/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17;;/h2-5,15H,6-11H2,1H3,(H,16,18);2*1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 336.26 . More detailed physical and chemical properties might be available in specialized chemical databases.科学的研究の応用

Pharmacological Properties and Clinical Use

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride, a derivative of metoclopramide, is known for its pharmacological properties and clinical use in gastro-intestinal diagnostics, and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders. It assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, eases emergency endoscopy in upper gastro-intestinal hemorrhage, and reduces post-operative vomiting and radiation sickness. Moreover, it may provide symptomatic relief in dyspepsia and possibly in vertigo, reflux esophagitis, and hiccups. The drug promotes gastric emptying prior to anaesthesia but its effects in healing gastric ulcer and preventing relapse of duodenal ulcer remain unproven. Its pharmacodynamic studies have established rapid effects on the motility of the gastro-intestinal tract after oral or intravenous administration, including improved resting tone of the oesophageal sphincter and accelerated gastric emptying. Metoclopramide's anti-emetic effects are attributed to its action as a central dopaminergic antagonist, blocking the chemoreceptor trigger zone for vomiting (Pinder et al., 2012).

Diagnostic Uses

In diagnostic radiology or cineradiology, metoclopramide, when given before a barium meal, provides excellent conditions for the diagnosis of lesions in the duodenum, jejunum, and ileum, and prevents vomiting of barium in nauseated patients. This application underscores the drug's utility in enhancing diagnostic accuracy and patient comfort during gastrointestinal imaging procedures. The dual action of metoclopramide in preventing emesis and accelerating gastric emptying has established its use in anaesthetic practice, especially in emergency anaesthesia, including during labour, where rapid clearance of gastric contents is required (Pinder et al., 2012).

Safety and Hazards

作用機序

Target of Action

The primary target of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a molecule that binds to another molecule, in this case, the D4 dopamine receptor. By binding to the receptor, this compound can influence the receptor’s activity and trigger a physiological response.

Biochemical Pathways

The interaction of this compound with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions including motor control, reward, and several forms of memory. Changes in these pathways can have significant downstream effects on these functions.

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The binding of this compound to the D4 dopamine receptor can result in changes in neuronal activity and neurotransmission . This can lead to alterations in behaviors influenced by the dopaminergic system, such as mood and reward.

特性

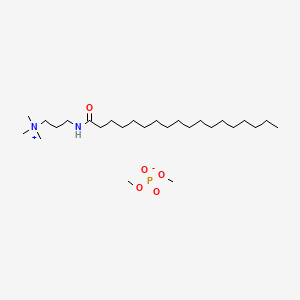

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)piperazine to form the target compound, which is subsequently converted to the dihydrochloride salt.", "Starting Materials": [ "4-methoxybenzoic acid", "thionyl chloride", "N-(2-aminoethyl)piperazine", "hydrochloric acid", "diethyl ether", "sodium bicarbonate" ], "Reaction": [ "4-methoxybenzoic acid is reacted with thionyl chloride in the presence of diethyl ether to form 4-methoxybenzoyl chloride.", "4-methoxybenzoyl chloride is then reacted with N-(2-aminoethyl)piperazine in the presence of diethyl ether to form 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide.", "The dihydrochloride salt is isolated by filtration and washed with diethyl ether, followed by treatment with sodium bicarbonate to remove any remaining acid impurities." ] } | |

CAS番号 |

1269152-40-0 |

分子式 |

C14H22ClN3O2 |

分子量 |

299.79 g/mol |

IUPAC名 |

4-methoxy-N-(2-piperazin-1-ylethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C14H21N3O2.ClH/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17;/h2-5,15H,6-11H2,1H3,(H,16,18);1H |

InChIキー |

QQMVJEOBFILQOH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl.Cl |

正規SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

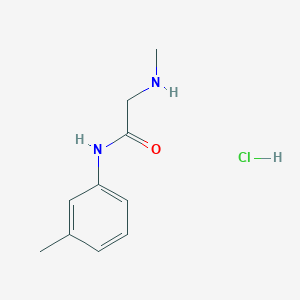

![N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl](/img/structure/B1424811.png)

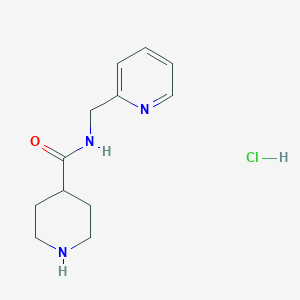

![N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424817.png)

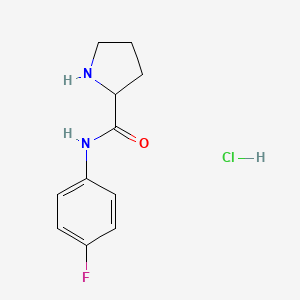

![4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)

![N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424824.png)

![N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424829.png)

![N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424831.png)

![N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide](/img/structure/B1424832.png)

![N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxam](/img/structure/B1424833.png)